Tricyclohexyltin bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99049. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
CAS No. |
3023-92-5 |
|---|---|
Molecular Formula |
C18H33BrSn |
Molecular Weight |
448.1 g/mol |
IUPAC Name |
bromo(tricyclohexyl)stannane |
InChI |
InChI=1S/3C6H11.BrH.Sn/c3*1-2-4-6-5-3-1;;/h3*1H,2-6H2;1H;/q;;;;+1/p-1 |
InChI Key |
NCOPORRSZBVXCU-UHFFFAOYSA-M |
SMILES |
C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)Br |
Canonical SMILES |
C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)Br |
Other CAS No. |
3023-92-5 |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis to Tricyclohexyltin Hydroxide
Tricyclohexyltin bromide undergoes hydrolysis in aqueous alkaline conditions to form tricyclohexyltin hydroxide. Key steps include:
Reaction Conditions
-
Separation of organic layers (xylene/tetrahydrofuran) and cooling to 0°C to precipitate the product .
| Parameter | Value | Source |
|---|---|---|
| Yield | 62–76% (67% typical) | |
| Purity | >98% | |
| Melting Point | 221–223°C |
This reaction is critical for producing high-purity tricyclohexyltin hydroxide, a precursor for agrochemicals .
Alkylation with Grignard Reagents
This compound reacts with cyclohexylmagnesium halides to form tetracyclohexyltin. A representative protocol involves:
Reaction Setup
Key Data
Derivatization for Analytical Detection
This compound derivatives are used in gas chromatography-mass spectrometry (GC-MS). A validated method involves:
Derivatization Protocol
-
Reaction with pentylmagnesium bromide to form pentyltricyclohexyltin .
-
Retention time: 24.908 min (locked retention time ±0.002 min) .
Diagnostic Ions (m/z)
Ligand Substitution Reactions
This compound participates in ligand-exchange reactions to form biologically active complexes:
Dithiocarbamate Complex Synthesis
-
Reacts with sodium dithiocarbamates (e.g., N-methyl-N-benzyldithiocarbamate) in THF .
-
Products exhibit cytotoxicity against A549 lung carcinoma cells (IC₅₀: 0.58–1.66 μM) .
| Compound | IC₅₀ (μM) | Apoptosis Induction |
|---|---|---|
| C1 (N-methyl derivative) | 0.58 | 62% cell viability |
| C2 (N-ethyl derivative) | 1.66 | 92.47% apoptosis |
Coordination with Heterocyclic Ligands
This compound forms stable complexes with nitrogen-donor ligands. A crystallographic study revealed:
Crystal Structure Details
Bond Lengths (Å)
Reactivity with Carboxylic Acids
This compound reacts with haloacetic acids to form carboxylates, as demonstrated in diorganotin studies .
Representative Reaction
Thermal Decomposition
While direct data on this compound decomposition is limited, analogous organotin compounds decompose above 200°C, releasing SnO₂ and hydrocarbons .
Key Trends in Reactivity
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